molecular formula C23H19ClN2O5 B11993865 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate CAS No. 302909-90-6

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate

Cat. No.: B11993865
CAS No.: 302909-90-6
M. Wt: 438.9 g/mol
InChI Key: VCNQPNOKUUDXJC-AFUMVMLFSA-N
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Description

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is a synthetic organic compound with the molecular formula C22H17ClN2O4 and a molecular weight of 408.845 g/mol . This compound is characterized by the presence of a chlorophenoxy group, a carbohydrazonoyl group, and a methoxyphenyl benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate typically involves multiple steps:

    Formation of the Chlorophenoxy Acetyl Intermediate: This step involves the reaction of 4-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid to form 4-chlorophenoxyacetyl chloride.

    Carbohydrazonoyl Formation: The intermediate is then reacted with hydrazine hydrate to form the carbohydrazonoyl derivative.

    Coupling with Methoxyphenyl Benzoate: Finally, the carbohydrazonoyl derivative is coupled with 2-methoxyphenyl benzoate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
  • 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate

Comparison

Compared to similar compounds, 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl benzoate is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. Its methoxy group can influence its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

302909-90-6

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate

InChI

InChI=1S/C23H19ClN2O5/c1-29-21-13-16(7-12-20(21)31-23(28)17-5-3-2-4-6-17)14-25-26-22(27)15-30-19-10-8-18(24)9-11-19/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

VCNQPNOKUUDXJC-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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